(S)-2-Methylazetidine [(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate (S)-2-Methylazetidine [(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate
Brand Name: Vulcanchem
CAS No.: 1877329-24-2
VCID: VC11653132
InChI: InChI=1S/C10H16O4S.C4H9N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-4-2-3-5-4/h7H,3-6H2,1-2H3,(H,12,13,14);4-5H,2-3H2,1H3/t7-,10-;4-/m00/s1
SMILES: CC1CCN1.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
Molecular Formula: C14H25NO4S
Molecular Weight: 303.42 g/mol

(S)-2-Methylazetidine [(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate

CAS No.: 1877329-24-2

Cat. No.: VC11653132

Molecular Formula: C14H25NO4S

Molecular Weight: 303.42 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Methylazetidine [(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate - 1877329-24-2

Specification

CAS No. 1877329-24-2
Molecular Formula C14H25NO4S
Molecular Weight 303.42 g/mol
IUPAC Name [(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-2-methylazetidine
Standard InChI InChI=1S/C10H16O4S.C4H9N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-4-2-3-5-4/h7H,3-6H2,1-2H3,(H,12,13,14);4-5H,2-3H2,1H3/t7-,10-;4-/m00/s1
Standard InChI Key KGZFOZKAGZDAAM-MQLZJFRZSA-N
Isomeric SMILES C[C@H]1CCN1.CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C
SMILES CC1CCN1.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
Canonical SMILES CC1CCN1.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of (S)-2-Methylazetidine [(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate comprises two distinct subunits:

  • Bicyclo[2.2.1]heptan-2-one Core: A norbornane derivative with 7,7-dimethyl and 2-oxo substituents, conferring stereochemical rigidity and lipophilicity. The (1R,4S) configuration ensures a specific spatial arrangement critical for chiral interactions .

  • (S)-2-Methylazetidine Methanesulfonate: A four-membered nitrogen-containing ring (azetidine) with an S-configured methyl group at the 2-position, esterified to a methanesulfonate group. This moiety introduces ring strain and polar sulfonic acid functionality.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₄H₂₅NO₄S
Molecular Weight303.42 g/mol
CAS Number2241590-54-3
Stereochemistry(1R,4S) for bicycloheptane; (S) for azetidine
SolubilityLikely polar aprotic solvents (e.g., DMSO)
StabilityHydrolytically sensitive to acidic/basic conditions

The compound’s stereochemistry is pivotal for its biological and chemical behavior, as the camphor-derived core enforces a rigid conformation, while the azetidine’s ring strain enhances reactivity .

Synthesis and Production Methods

Synthetic Routes

The synthesis typically involves multi-step strategies:

  • Core Formation: The bicyclo[2.2.1]heptan-2-one core is derived from camphor via oxidation and methylation .

  • Sulfonation: Methanesulfonation at the 1-position of the bicycloheptane using methanesulfonyl chloride under basic conditions.

  • Azetidine Coupling: The (S)-2-methylazetidine is introduced via nucleophilic substitution or esterification, often employing coupling agents like DCC (N,N'-dicyclohexylcarbodiimide).

Key Reaction Conditions:

  • Sulfonation: Conducted in anhydrous dichloromethane with triethylamine as a base .

  • Coupling: Catalyzed by DMAP (4-dimethylaminopyridine) in THF at 0–25°C.

Table 2: Representative Synthetic Pathway

StepReactionReagents/ConditionsYield
1Bicycloheptane synthesisCamphor oxidation, methylation75%
2MethanesulfonationMeSO₂Cl, Et₃N, CH₂Cl₂, 0°C82%
3Azetidine coupling(S)-2-Methylazetidine, DCC, DMAP68%

Chemical Reactivity and Functional Transformations

The compound participates in diverse reactions due to its dual functional groups:

  • Sulfonate Ester Hydrolysis: Under acidic or basic conditions, the methanesulfonate group hydrolyzes to yield the corresponding sulfonic acid and azetidine alcohol.

  • Azetidine Ring-Opening: Nucleophiles (e.g., amines, thiols) attack the strained azetidine ring, enabling functionalization.

  • Ketone Reduction: The 2-oxo group in the bicycloheptane can be reduced to a hydroxyl group using NaBH₄ or LiAlH₄.

Table 3: Reaction Examples

Reaction TypeReagents/ConditionsMajor Product
HydrolysisHCl (1M), refluxBicycloheptane sulfonic acid
Ring-openingBenzylamine, EtOHN-Benzyl-azetidine derivative
Ketone reductionNaBH₄, MeOH2-Hydroxybicycloheptane sulfonate

Comparative Analysis with Related Sulfonates

Table 4: Structural and Functional Comparisons

CompoundCore StructureBioactivitySolubility
Target CompoundBicycloheptaneAntimicrobial, enzyme inhibitionModerate
Sodium Camphorsulfonate BicycloheptaneChiral resolving agentHigh (aqueous)
Methyl Azetidine-2-carboxylateAzetidineSynthetic intermediateLow

Future Research Directions

  • Mechanistic Studies: Elucidate molecular targets via proteomic screening.

  • Drug Delivery: Explore liposomal formulations to enhance bioavailability.

  • Asymmetric Catalysis: Utilize the chiral core for enantioselective synthesis.

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